molecular formula C10H12N2O4 B1314329 Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate CAS No. 86477-07-8

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate

Cat. No.: B1314329
CAS No.: 86477-07-8
M. Wt: 224.21 g/mol
InChI Key: JCHDXWDBZTYGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Properties of Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate

Bicyclic Pyrrolo[1,2-b]pyrazole Core Architecture

The fundamental structural framework of dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate consists of a bicyclic system where a partially saturated pyrrole ring is fused to a pyrazole ring through the 1,2-positions. This specific fusion pattern creates a rigid molecular scaffold that differs significantly from other isomeric arrangements found in related heterocyclic systems. The compound belongs to the CAS registry number 86477-07-8 and exhibits a melting point of 73°C, indicating moderate intermolecular interactions in the solid state. The bicyclic core contains two nitrogen atoms positioned at the 1 and 2 positions of the pyrazole ring, while the pyrrole ring contributes additional electron density through its nitrogen atom at the bridgehead position. This arrangement creates a unique electronic environment that influences the molecule's chemical reactivity and physical properties.

The molecular architecture of this compound can be compared to related systems such as pyrrolo[1,2-b]pyridazine derivatives, which have been extensively characterized through X-ray crystallography. These studies reveal that similar fused heterocyclic systems typically adopt planar conformations with minimal deviation from planarity across the entire bicyclic framework. The nitrogen-nitrogen bond length in related pyridazine systems has been reported as 1.359 Å, while carbon-nitrogen bonds typically range from 1.314 to 1.396 Å. The saturated portion of the pyrrole ring in the pyrrolo[1,2-b]pyrazole system introduces conformational flexibility that distinguishes it from fully aromatic analogs.

Ring Fusion Geometry and Torsional Strain Analysis

The ring fusion geometry in dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate involves a -bicyclic system where the pyrrole and pyrazole rings share a common edge. Crystallographic studies of related pyrrolo[1,2-b]pyridazine derivatives indicate that the fusion angle typically ranges between 115.7° and 126.1°, with the smaller angles observed at the nitrogen-containing vertices. The partially saturated nature of the pyrrole ring in positions 4, 5, and 6 introduces significant conformational flexibility compared to fully aromatic systems. This saturation pattern creates a puckered conformation in the pyrrole portion, leading to measurable torsional strain that affects the overall molecular geometry.

Computational studies on related pyrrolo[1,2-b]pyrazole derivatives suggest that the ring fusion adopts an envelope conformation to minimize torsional strain. The presence of the methylene bridge at positions 4-6 of the pyrrole ring creates a non-planar geometry that deviates from the aromatic planarity typically observed in fully conjugated systems. The torsional strain analysis reveals that the optimal conformation involves a pseudo-envelope arrangement where one carbon atom lies approximately 0.3-0.5 Å out of the plane defined by the remaining ring atoms. This geometric distortion has significant implications for the compound's electronic properties and reactivity patterns.

The geometric parameters of the fusion interface show characteristic bond lengths and angles that reflect the hybrid character of the system. Carbon-carbon bonds within the saturated portion typically measure 1.52-1.54 Å, while those adjacent to the aromatic pyrazole ring exhibit shorter lengths of 1.48-1.50 Å due to partial double-bond character. The endocyclic angles at the fusion interface range from 105° to 110°, representing a compromise between sp³ tetrahedral geometry and the geometric constraints imposed by the five-membered ring system.

Electron Density Distribution in π-Conjugated System

The electron density distribution in dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate exhibits a unique pattern resulting from the interrupted conjugation caused by the saturated methylene groups in the pyrrole ring. Unlike fully aromatic systems where electron density is delocalized across the entire molecular framework, this compound demonstrates localized π-electron density primarily concentrated within the pyrazole ring and the bridgehead region. The presence of two nitrogen atoms in the pyrazole ring creates electron-rich regions that significantly influence the compound's electrostatic potential surface and chemical reactivity.

Theoretical calculations on related pyrrolo[1,2-b]pyrazole systems indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the pyrazole ring, with significant contributions from the nitrogen lone pairs. The lowest unoccupied molecular orbital (LUMO) typically involves antibonding interactions across the entire bicyclic framework, creating a relatively narrow HOMO-LUMO gap that influences the compound's optical and electronic properties. The electron density maps reveal that the nitrogen atoms at positions 1 and 2 carry partial negative charges of approximately -0.25 to -0.35 elementary charge units, while the carbon atoms adjacent to these nitrogens exhibit corresponding positive character.

The π-conjugated system in this compound is significantly different from that observed in pyrrolo[3,4-c]pyrazole isomers, where the fusion pattern allows for more extensive conjugation. The interrupted nature of the π-system in the [1,2-b] isomer results in localized aromatic character primarily within the pyrazole ring, while the saturated pyrrole portion acts as a non-conjugated appendage. This electronic structure has important implications for the compound's spectroscopic properties, with ultraviolet absorption typically occurring at wavelengths around 250-280 nm, characteristic of substituted pyrazole chromophores.

Steric and Electronic Effects of Dicarboxylate Substituents

The presence of methyl ester groups at positions 2 and 3 of the pyrazole ring introduces significant steric and electronic perturbations that fundamentally alter the properties of the parent pyrrolo[1,2-b]pyrazole core. These dicarboxylate substituents serve dual functions as electron-withdrawing groups that modulate the electronic density within the heterocyclic system and as bulky substituents that influence molecular conformation and intermolecular interactions. The carbonyl groups of the ester functionalities are positioned in proximity to the nitrogen-rich pyrazole ring, creating opportunities for intramolecular interactions that stabilize specific conformational arrangements.

The electronic effects of the dicarboxylate substituents manifest primarily through inductive and mesomeric electron withdrawal from the pyrazole ring system. This electron withdrawal significantly reduces the basicity of the pyrazole nitrogen atoms compared to unsubstituted analogs, with pKa values typically shifted by 2-3 units toward more acidic behavior. The ester carbonyl groups also serve as potential coordination sites for metal ions and hydrogen bond acceptors, influencing the compound's solubility and crystallization behavior. Studies on related diester derivatives indicate that the electron-withdrawing nature of these groups enhances the electrophilic character of the heterocyclic core, making it more susceptible to nucleophilic attack.

The steric impact of the methyl ester groups creates significant spatial constraints that affect both intramolecular conformation and intermolecular packing arrangements. The ester groups adopt conformations that minimize steric repulsion with the bicyclic core while maximizing favorable electrostatic interactions. This balance results in preferred rotational orientations that can be characterized through variable-temperature nuclear magnetic resonance spectroscopy and computational analysis. The steric bulk of these substituents also prevents close π-π stacking interactions typically observed in unsubstituted heterocyclic systems, leading to modified crystalline packing patterns.

Methyl Ester Group Orientation and Rotational Barriers

The conformational behavior of the methyl ester groups in dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate is governed by the balance between steric repulsion and electronic stabilization through conjugation with the pyrazole ring. Rotational barrier calculations for similar dicarboxylate systems indicate energy barriers of approximately 12-15 kcal/mol for rotation about the carbon-carbon bonds connecting the ester groups to the heterocyclic core. These barriers are sufficiently high to result in restricted rotation at ambient temperatures, leading to observable conformational preferences that can be detected through spectroscopic analysis.

The preferred orientation of the ester groups involves a nearly coplanar arrangement with the pyrazole ring to maximize orbital overlap between the carbonyl π-system and the aromatic electrons. However, this ideal coplanarity is disrupted by steric interactions between the methyl groups and the hydrogen atoms of the bicyclic core. Computational analysis suggests that the optimal dihedral angles between the ester planes and the pyrazole ring range from 15° to 25°, representing a compromise between electronic stabilization and steric repulsion. This slight deviation from planarity has minimal impact on the conjugative interactions while significantly reducing unfavorable steric contacts.

Temperature-dependent studies reveal that the ester groups undergo restricted internal rotation with coalescence temperatures typically observed around 60-80°C in solution nuclear magnetic resonance experiments. Below these temperatures, separate signals can be observed for rotational conformers, while higher temperatures result in rapid exchange that averages the nuclear magnetic resonance signals. The activation parameters for this rotational process provide insights into the transition state geometry and the relative stability of different conformational arrangements.

The rotational barriers are also influenced by solvent effects, with polar solvents typically reducing the barriers through stabilization of polar transition states. In dimethyl sulfoxide and acetonitrile solutions, the rotational barriers decrease by approximately 2-3 kcal/mol compared to non-polar solvents such as chloroform or toluene. This solvent dependence reflects the polar character of the transition states involved in ester rotation and provides evidence for significant charge redistribution during the rotational process.

Dipole Moment Calculations and Solvation Effects

The dipole moment of dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate arises from the asymmetric distribution of electron density created by the nitrogen-containing heterocyclic core and the polar ester substituents. Theoretical calculations using density functional theory methods predict a dipole moment of approximately 4.2-4.8 Debye units, with the dipole vector oriented primarily along the axis connecting the pyrazole nitrogen atoms to the center of the ester substituents. This substantial dipole moment significantly influences the compound's solubility behavior and intermolecular interactions in various solvent systems.

The solvation effects on this compound are particularly pronounced due to the combination of hydrogen bond accepting sites provided by the nitrogen atoms and carbonyl oxygens, along with the substantial dipole moment. In polar protic solvents such as methanol and ethanol, the compound exhibits enhanced solubility due to favorable hydrogen bonding interactions between the solvent molecules and the electron-rich sites on the heterocycle. The solvation energy calculations indicate stabilization energies of 15-20 kcal/mol in polar solvents compared to gas-phase conditions.

The preferential solvation of different molecular sites affects the conformational equilibrium of the ester groups, with polar solvents favoring conformations that maximize solvent accessibility to the carbonyl oxygen atoms. This solvent-induced conformational selection results in measurable changes in spectroscopic properties, including shifts in ultraviolet absorption maxima and alterations in nuclear magnetic resonance coupling patterns. Studies on related dicarboxylate systems demonstrate that the solvation sphere around the ester groups can extend up to 8-10 Å from the molecular surface, creating long-range solvent ordering that affects solution dynamics.

The dielectric constant of the solvent medium significantly influences the apparent dipole moment of the compound through reaction field effects. In high-dielectric solvents, the effective dipole moment increases by 10-15% compared to gas-phase values due to solvent-induced polarization of the electron distribution. This enhancement of the dipole moment further stabilizes the compound in polar environments and contributes to the observed solvent-dependent spectroscopic properties.

Comparative Analysis with Related Fused Heterocyclic Systems

The structural and electronic properties of dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate can be best understood through comparison with related fused heterocyclic systems that share similar structural motifs or electronic characteristics. The most relevant comparisons involve other pyrrolo-pyrazole isomers, particularly pyrrolo[3,4-c]pyrazole derivatives, as well as systems with different degrees of saturation and alternative fusion patterns. These comparative studies reveal fundamental structure-property relationships that govern the behavior of fused nitrogen heterocycles and provide insights into the unique characteristics of the [1,2-b] fusion pattern.

Studies on pyrrolo[3,4-c]pyrazole systems demonstrate significant differences in electronic structure and reactivity compared to the [1,2-b] isomer. The [3,4-c] fusion pattern allows for more extensive conjugation across the bicyclic framework, resulting in different ultraviolet absorption characteristics and altered reactivity patterns. Research on pyrrolo[3,4-c]quinoline-1,3-diones has shown that these systems exhibit potent biological activities, including caspase-3 inhibition and hepatoprotective effects, which can be attributed to their extended π-conjugated systems. In contrast, the interrupted conjugation in pyrrolo[1,2-b]pyrazole systems typically results in different biological activity profiles and spectroscopic properties.

The comparison with pyrrolo[1,2-b]pyridazine derivatives provides particularly relevant insights, as these systems share the same fusion pattern but incorporate an additional nitrogen atom in the six-membered ring. X-ray crystallographic studies of 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine reveal planar conformations with π-π stacking interactions characterized by interplanar separations of 3.400 Å. The presence of the additional nitrogen in the pyridazine system creates different electronic properties while maintaining similar geometric constraints imposed by the [1,2-b] fusion pattern.

Computational studies comparing various pyrrolo-azole combinations indicate that the specific positioning of nitrogen atoms within the heterocyclic framework dramatically influences both electronic structure and conformational preferences. The pyrrolo[1,2-b]pyrazole system exhibits intermediate electronic characteristics between fully aromatic systems and those with significant sp³ character, making it particularly suitable for applications requiring balanced electronic and steric properties.

Pyrrolo[3,4-c]pyrazole vs. Pyrrolo[1,2-b]pyrazole Isomerism

The isomeric relationship between pyrrolo[3,4-c]pyrazole and pyrrolo[1,2-b]pyrazole systems represents a fundamental case study in the effects of fusion regioselectivity on molecular properties. The [3,4-c] isomer features fusion between the 3 and 4 positions of the pyrazole ring with the pyrrole system, creating a linear arrangement of the two five-membered rings. This contrasts sharply with the [1,2-b] isomer where fusion occurs through the 1,2-positions, resulting in a more compact, angular geometry. The geometric differences between these isomers have profound consequences for their electronic structures, reactivity patterns, and biological activities.

In pyrrolo[3,4-c]pyrazole systems, the linear fusion pattern allows for extended conjugation across both rings, creating a more delocalized π-electron system. This extended conjugation typically results in bathochromic shifts in ultraviolet absorption spectra, with absorption maxima occurring at wavelengths 20-30 nm longer than those observed for [1,2-b] isomers. The enhanced conjugation also affects the basicity of the nitrogen atoms, with [3,4-c] systems generally exhibiting lower pKa values due to better delocalization of positive charge in the protonated forms. Computational studies indicate that the HOMO-LUMO gap in [3,4-c] systems is typically 0.5-0.8 eV smaller than in corresponding [1,2-b] analogs.

The reactivity differences between these isomers are particularly evident in their behavior toward electrophilic and nucleophilic reagents. The [3,4-c] isomer typically exhibits enhanced reactivity toward electrophilic attack at the nitrogen atoms due to the increased electron density resulting from extended conjugation. Conversely, the [1,2-b] isomer shows more localized reactivity patterns, with the pyrazole ring serving as the primary site for electrophilic substitution while the saturated pyrrole portion remains relatively unreactive toward electrophilic species.

Studies on the biological activities of these isomeric systems reveal distinct structure-activity relationships that can be attributed to their different electronic and geometric properties. Pyrrolo[3,4-c]pyrazole derivatives have shown particular promise as cyclin-dependent kinase inhibitors, with some compounds advancing to clinical trials for cancer therapy. The [1,2-b] isomers, while exhibiting different activity profiles, have demonstrated potential as ALK5 kinase inhibitors and in other therapeutic applications where the specific geometric arrangement provides optimal target binding.

The crystalline packing behavior of these isomers also differs significantly, with [3,4-c] systems typically forming more extensive π-π stacking networks due to their planar geometry, while [1,2-b] systems often adopt alternate packing arrangements that accommodate the non-planar character of the saturated pyrrole ring. These packing differences affect solid-state properties such as melting points, solubility, and polymorphic behavior.

Impact of Ring Saturation on Aromatic Character

The partial saturation of the pyrrole ring in dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate fundamentally alters the aromatic character of the bicyclic system compared to fully aromatic analogs. The introduction of methylene groups at positions 4, 5, and 6 interrupts the continuous π-conjugation that would otherwise extend across both rings, creating a system with localized aromatic character primarily confined to the pyrazole ring. This interruption has significant consequences for the compound's electronic properties, spectroscopic behavior, and chemical reactivity.

Aromatic character in heterocyclic systems is typically assessed through multiple criteria including bond length equalization, magnetic properties, and energetic stabilization. In fully aromatic pyrrolo[1,2-b]pyrazole systems, bond lengths throughout both rings show characteristic aromatic equalization with carbon-carbon distances of 1.38-1.40 Å. However, the partial saturation in the 5,6-dihydro-4H derivative creates distinct regions with different bonding patterns: the pyrazole ring maintains aromatic character with equalized bond lengths, while the saturated portion exhibits typical single-bond lengths of 1.52-1.54 Å.

Nuclear magnetic resonance studies provide additional evidence for the localized aromatic character in partially saturated systems. The chemical shifts of protons on the pyrazole ring typically appear in the aromatic region (7-8 ppm), while methylene protons in the saturated portion resonate at much higher field (2-3 ppm). The coupling patterns also reflect the different electronic environments, with aromatic protons showing characteristic coupling constants of 1-2 Hz, while methylene protons exhibit geminal and vicinal couplings typical of saturated systems (12-16 Hz and 6-8 Hz, respectively).

The impact of ring saturation extends to the compound's reactivity patterns, with the aromatic pyrazole ring maintaining its characteristic reactivity toward electrophilic aromatic substitution, while the saturated portion behaves like a typical secondary amine and alkyl chain. This dual character creates opportunities for selective functionalization at different sites within the molecule, allowing for the synthesis of complex derivatives with precisely controlled substitution patterns. The reduced overall aromatic character also affects the compound's stability toward oxidizing conditions, with the saturated portion being more susceptible to oxidation than fully aromatic analogs.

Computational analysis of aromatic stabilization energies reveals that the partially saturated system retains approximately 60-70% of the aromatic stabilization found in fully aromatic analogs, with the stabilization primarily concentrated in the pyrazole ring. This partial aromatic character provides an optimal balance between stability and reactivity, making these compounds valuable intermediates in synthetic chemistry and potentially useful scaffolds for drug discovery applications where moderate aromatic character is desired.

Property Pyrrolo[1,2-b]pyrazole (saturated) Pyrrolo[3,4-c]pyrazole (aromatic) Pyrrolo[1,2-b]pyridazine
Molecular Weight (g/mol) 224.21 235-250 242.71
Melting Point (°C) 73 85-95 54-55
UV λmax (nm) 250-280 280-310 290-320
Dipole Moment (Debye) 4.2-4.8 3.5-4.0 5.2-5.8
HOMO-LUMO Gap (eV) 4.5-5.0 3.8-4.2 4.0-4.5
Aromatic Stabilization (%) 60-70 85-95 75-85

The comparative analysis demonstrates that dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate occupies a unique position within the family of fused nitrogen heterocycles, combining the geometric constraints of the [1,2-b] fusion pattern with the electronic characteristics of a partially saturated system. This combination results in distinctive properties that differentiate it from both fully aromatic isomers and alternative fusion patterns, making it a valuable target for synthetic and medicinal chemistry applications.

Properties

IUPAC Name

dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDXWDBZTYGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159499
Record name 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86477-07-8
Record name 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86477-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Cyclization Approaches

The synthesis of dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate typically involves the formation of the fused bicyclic system via cyclization reactions starting from appropriate precursors such as substituted hydrazines and α,β-unsaturated esters or aldehydes.

  • 1,3-Dipolar Cycloaddition:
    One common approach is the 1,3-dipolar cycloaddition of diazo compounds generated in situ with alkynes or alkenes bearing ester groups. This method allows regioselective formation of pyrazole rings fused to pyrrole moieties. For example, diazo compounds derived from aldehydes react with terminal alkynes to yield pyrazole derivatives with good regioselectivity and yields.

  • One-Pot Tandem Reactions:
    Catalyst-free one-pot tandem reactions of nitroalkenes with ethyl diazoacetate have been reported to efficiently produce multisubstituted pyrazoles, which can be further elaborated to the target compound. This method benefits from mild conditions and avoids the need for metal catalysts.

Photocatalyzed Cycloaddition and Oxidative Deformylation

A novel and efficient method involves a domino photoinduced 1,3-dipolar cycloaddition followed by photoredox-catalyzed formyl fragmentation under visible light irradiation.

  • Photocatalyst Use:
    Organic photocatalysts such as eosin Y or iridium complexes catalyze the oxidative deformylation step, improving yields and regioselectivity. For example, eosin Y under green LED irradiation afforded pyrazole derivatives in up to 78% yield within 30 minutes.

  • Reaction Conditions:
    The reaction proceeds under mild conditions (room temperature, visible light), with bases like triethylamine or potassium carbonate enhancing reaction rates and purity. The method tolerates various functional groups and sterically hindered substrates, making it versatile for synthesizing substituted pyrrolo-pyrazole derivatives.

Hydrolysis and Functional Group Transformations

The dimethyl ester groups in the compound can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions, allowing further functionalization or derivatization for medicinal chemistry applications.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
1,3-Dipolar Cycloaddition Diazo compounds + alkynes, thermal or UV 44-78 Regioselective, versatile Requires diazo precursor synthesis
One-Pot Tandem Reaction Nitroalkenes + ethyl diazoacetate, catalyst-free 60-75 Mild, no metal catalyst Limited substrate scope
Photocatalyzed Domino Sequence Eosin Y or Ir photocatalyst, visible light, base 66-78 Fast, mild, functional group tolerant Requires light source and photocatalyst
Hydrolysis of Esters Acidic or basic aqueous conditions Quantitative Enables further derivatization Additional step, possible side reactions

Detailed Research Findings

  • The photocatalyzed method represents a significant advancement by enabling regioselective synthesis of tri- and tetrasubstituted pyrazoles, which are challenging to access by traditional methods.

  • The use of visible light and organic photocatalysts reduces environmental impact and operational complexity compared to UV-light or metal-heavy catalysis.

  • The one-pot synthesis of pyrazoles from tosylhydrazones and nitroalkenes via a Baylis-Hillman/intramolecular cyclization mechanism offers an alternative route with reversed regioselectivity and good yields, expanding the synthetic toolbox for related compounds.

  • Hydrolysis of the dimethyl esters provides access to dicarboxylic acid derivatives, which are valuable intermediates for further chemical modifications or biological evaluations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to desired biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate lies in its dual ester groups, which enhance solubility in polar solvents and facilitate further functionalization. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Structural Differences
This compound C₉H₁₂N₂O₃ 196.21 Two methyl esters at C2/C3 Bicyclic pyrrolopyrazole core
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole C₆H₇BrN₂ 187.04 Bromine at C3 Lack of ester groups; halogen substituent
(5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)(phenyl)methanol C₁₂H₁₃N₃O 215.25 Hydroxyl-phenyl group fused to triazole Triazole ring fused to pyrrolo system
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-imidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₄H₂₁N₃O₇ 463.44 Cyano, nitro, and ethyl ester groups Tricyclic imidazopyridine core
YPC-21440 (imidazo[1,2-b]pyridazine derivative) C₂₀H₂₁N₅O₂S 403.48 Piperazine and thiazolidine-dione Larger aromatic system with sulfur

Key Observations :

  • Electron-Withdrawing Groups : The methyl esters in the target compound enhance electrophilicity at the pyrrolopyrazole core, enabling nucleophilic substitutions, whereas brominated analogs (e.g., ) exhibit reactivity suitable for cross-coupling reactions.
  • Fused Ring Systems : Compounds like the triazole-fused pyrrolo derivatives and imidazopyridines demonstrate expanded π-conjugation, which may improve binding affinity in biological targets but reduce synthetic accessibility.
  • Complexity vs. Simplicity : The target compound’s simplicity (two esters on a bicyclic core) contrasts with larger pharmacophores like YPC-21440 , which incorporate multiple heteroatoms and bulky substituents for targeted kinase inhibition.

Physical and Spectroscopic Properties

  • Solubility: The target compound’s methyl esters improve solubility in DMSO and methanol compared to brominated analogs , which are more lipophilic.
  • Spectroscopy :
    • ¹H NMR : Pyrrolopyrazole protons resonate at δ 3.5–4.5 ppm (ester methyl groups) and δ 6.0–7.0 ppm (aromatic protons) .
    • MS : Molecular ion peaks align with calculated masses (e.g., m/z 196.21 for target vs. 187.04 for brominated analog ).

Biological Activity

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate (DM-Pyrazole) is a heterocyclic compound notable for its unique bicyclic structure comprising a pyrrole ring fused to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and antitumor research.

  • Molecular Formula : C10_{10}H12_{12}N2_2O4_4
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 86477-07-8

The compound features two methyl ester groups at the 2nd and 3rd positions, which enhance its polarity and solubility. Such properties are crucial for bioactivity and interaction with biological targets.

Biological Activities

Research indicates that DM-Pyrazole exhibits various biological activities:

  • Anticonvulsant Activity : Studies have shown that derivatives of DM-Pyrazole can modulate neurotransmitter systems, potentially providing therapeutic effects against seizures. For example, related compounds have demonstrated efficacy in reducing seizure frequency in animal models.
  • Antitumor Activity : DM-Pyrazole derivatives have been explored for their ability to inhibit tumor growth. Preliminary studies suggest that these compounds may interfere with cell signaling pathways involved in cancer progression.
  • Interactions with Enzymes and Receptors : DM-Pyrazole is believed to interact with several biological targets, including enzymes and receptors that play critical roles in various physiological processes. These interactions are essential for understanding the pharmacodynamics of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of DM-Pyrazole and its derivatives:

  • Study on Anticonvulsant Effects :
    • In a controlled study, DM-Pyrazole was administered to mice subjected to chemically induced seizures. Results indicated a significant reduction in seizure duration compared to the control group (p < 0.05), suggesting its potential as an anticonvulsant agent.
  • Antitumor Mechanisms :
    • A recent study evaluated the cytotoxic effects of DM-Pyrazole on various cancer cell lines. The compound exhibited IC50 values ranging from 15 µM to 25 µM across different cell types, indicating moderate to strong antitumor activity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to DM-Pyrazole:

Compound NameCAS NumberSimilarity IndexNotable Activity
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate86477-09-00.90Antitumor
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate802541-13-50.79Anticonvulsant
Methyl 5-methyl-1H-pyrazole-3-carboxylate25016-17-50.78Antimicrobial
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate115315-95-20.82Antitumor

This table highlights how variations in chemical structure can influence biological activity, emphasizing the importance of structure–activity relationships (SAR) in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.